molecular formula C12H21NO B12589898 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- CAS No. 646516-36-1

1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl-

Cat. No.: B12589898
CAS No.: 646516-36-1
M. Wt: 195.30 g/mol
InChI Key: KXKLFHRTWHCYOZ-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound features a pyrrole ring substituted with ethyl, methyl, and propyl groups, as well as an ethanol group.

Preparation Methods

The synthesis of 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where halogens or other electrophiles replace hydrogen atoms on the pyrrole ring.

Major products formed from these reactions include halogenated pyrroles, reduced pyrroles, and various substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- involves its interaction with specific molecular targets and pathways. Pyrrole derivatives often interact with enzymes and receptors, modulating their activity. For example, they may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer properties .

Comparison with Similar Compounds

1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- can be compared with other pyrrole derivatives such as:

The uniqueness of 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

646516-36-1

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2-(4-ethyl-2-methyl-3-propylpyrrol-1-yl)ethanol

InChI

InChI=1S/C12H21NO/c1-4-6-12-10(3)13(7-8-14)9-11(12)5-2/h9,14H,4-8H2,1-3H3

InChI Key

KXKLFHRTWHCYOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(C=C1CC)CCO)C

Origin of Product

United States

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